Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a chemical compound with the CAS Number: 219620-46-9 . Its molecular weight is 275.76 . The IUPAC name for this compound is ethyl 2-[(chloroacetyl)amino]-5-ethyl-3-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO3S/c1-3-7-5-8 (11 (15)16-4-2)10 (17-7)13-9 (14)6-12/h5H,3-4,6H2,1-2H3, (H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.76 . It’s IUPAC name is ethyl 2-[(chloroacetyl)amino]-5-ethyl-3-thiophenecarboxylate .Scientific Research Applications
Heterocyclic Chemistry and Drug Synthesis
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate plays a significant role in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. For example, the compound has been used as a precursor in the synthesis of pyrrolo[1",2":1',6']pyrazino-[2', 3': 4, 5]thieno[2, 3-b]quinolines, introducing a new fused pyrazine ring system with potential pharmacological applications (Bakhite et al., 1995).
Dyeing and Textile Industry
The compound has found utility in the dyeing and textile industry, particularly in the synthesis of novel heterocyclic disperse dyes with the thiophene moiety for dyeing polyester fibers. These dyes offer a range of shades with good levelness and fastness properties on polyester fabric, although they exhibit poor photostability (Iyun et al., 2015).
Development of Antimicrobial Agents
In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis of substituted 2-aminothiophenes and their derivatives showcases the compound's relevance in developing drugs with antimicrobial, antifungal, anti-inflammatory, and analgesic activities (Prasad et al., 2017).
Agricultural Chemistry
The compound has also been used in agricultural chemistry for synthesizing novel thieno[2,3-d]pyrimidines with excellent inhibitory activities against plant pests, showing promise in developing eco-friendly pesticides (Wang et al., 2010).
Organic Synthesis Methodologies
This compound serves as an important building block in organic synthesis, facilitating the development of new synthetic methodologies. For instance, it has been used in the one-pot Gewald reaction to obtain 2-aminothiophene-3-carboxylates, demonstrating the compound's versatility in synthesizing diverse organic molecules (Tormyshev et al., 2006).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-7-5-8(11(15)16-4-2)10(17-7)13-9(14)6-12/h5H,3-4,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBLCKCUAPLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CCl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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